扎氯普兰盐酸盐

描述

Zacopride hydrochloride is a highly potent antagonist of the serotonin 5-HT3 receptor and also displays agonist-like activity against 5-HT4 receptors . It is a potent anxiolytic in animal models, has strong antiemetic effects, and increases aldosterone levels via activation of the 5-HT4 receptor in the adrenal glands .

Molecular Structure Analysis

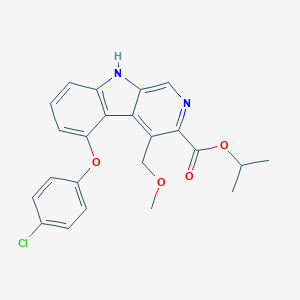

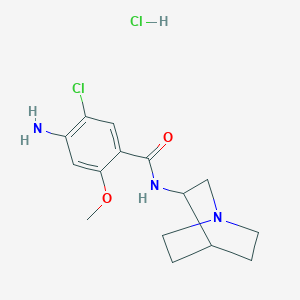

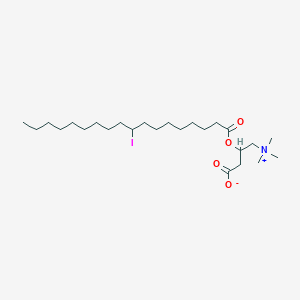

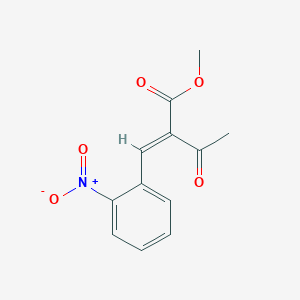

The molecular formula of Zacopride hydrochloride is C15H20ClN3O2·HCl . It has a molecular weight of 346.26 g/mol . The structure includes a benzamide group, which is likely key to its activity .Chemical Reactions Analysis

While specific chemical reactions involving Zacopride hydrochloride are not detailed in the sources, it’s worth noting that as a pharmaceutical compound, its interactions in the body are of significant interest. For instance, it’s known to interact with 5-HT3 and 5-HT4 receptors .Physical And Chemical Properties Analysis

Zacopride hydrochloride appears as a white solid . It should be stored in a desiccated state at room temperature .科学研究应用

Cardiac Arrhythmia Management

Zacopride hydrochloride has been speculated to be useful as an antiarrhythmic agent in the human ventricle by inhibiting cardiac potassium channels . It is an agonist at human cardiac 5-HT4 serotonin receptors , which suggests potential applications in managing arrhythmias .

Gastrointestinal Tract Disorders

As a potent agonist in human 5-HT4 serotonin receptors in vitro and in the gastrointestinal tract, Zacopride hydrochloride was initially studied as an antiemetic drug and intended to treat gastric diseases . It has shown efficacy in inducing contractions in the gastrointestinal tract, suggesting its use in conditions like gastroparesis .

Cardiac Hypertrophy and Failure

Zacopride hydrochloride acts as an IK1 channel agonist and has shown promise in alleviating cardiac hypertrophy and failure. It does so by altering calcium dyshomeostasis and electrical remodeling in rats, which could translate into therapeutic applications for human heart diseases .

Calcium Homeostasis Modulation

The compound has been observed to preserve the expression of Kir2.1 and some key players in calcium homeostasis. This indicates its potential application in diseases where calcium signaling is disrupted, such as certain neurodegenerative diseases .

Antiemetic Applications

Zacopride hydrochloride’s role as an antiemetic is well-documented. It can be used to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery .

Serotonin Receptor Research

Due to its action on 5-HT4 serotonin receptors , Zacopride hydrochloride is valuable in research related to serotonin receptor pharmacology. It can help in understanding the role of these receptors in various physiological and pathological processes .

Pharmacological Research Tool

Zacopride hydrochloride serves as a research tool in pharmacology for studying the inotropic effects on the heart, given its ability to increase the force of contraction and beating rate in isolated atrial preparations .

属性

IUPAC Name |

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXVOUSORXSTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045686 | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zacopride hydrochloride | |

CAS RN |

101303-98-4, 99617-34-2 | |

| Record name | Zacopride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Zacopride hydrochloride impact the diving bradycardia response?

A1: Zacopride hydrochloride, a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor, has been shown to attenuate the progressive potentiation of the diving bradycardia in experimental settings [, ]. This suggests that 5-HT3 receptors in the nucleus tractus solitarii (NTS) play a crucial role in the enhancement of this response, particularly when the trigeminal ethmoidal nerve (EN5) and peripheral chemoreceptors are stimulated simultaneously [, ].

Q2: What is the significance of studying the effects of Zacopride hydrochloride on the diving response?

A2: Investigating the effects of Zacopride hydrochloride on the diving response provides valuable insights into the complex neuronal mechanisms that govern this physiological phenomenon []. By manipulating the activity of 5-HT3 receptors, researchers can better understand the role of specific neurotransmitters and brain regions in mediating the cardiorespiratory adaptations observed during diving [, ]. This knowledge can contribute to broader research on autonomic nervous system regulation and potential therapeutic targets for conditions involving cardiorespiratory dysfunction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

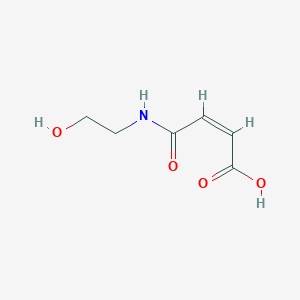

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)

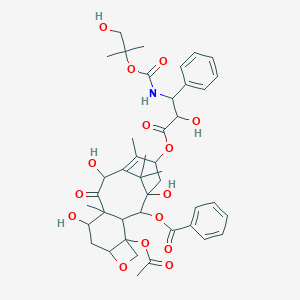

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)